
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is a chlorinated organic compound with a unique structure that includes both hydroxyl and ethyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the oxidation step may involve reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a less chlorinated derivative.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3,5,6-tetrachloro-4-ethylcyclohexanone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its possible use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethyl and hydroxyl groups.
4-Ethylphenol: Contains the ethyl group but lacks the chlorination and hydroxyl group.
2,3,5,6-Tetrachloro-4-hydroxyphenylmethanol: Similar but with a different substitution pattern.
Uniqueness
2,3,5,6-Tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of chlorination, hydroxyl, and ethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65824-99-9 |
|---|---|
Molecular Formula |
C8H6Cl4O2 |
Molecular Weight |
275.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-8(14)6(11)3(9)5(13)4(10)7(8)12/h14H,2H2,1H3 |
InChI Key |
BOFUJDOVTIPKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


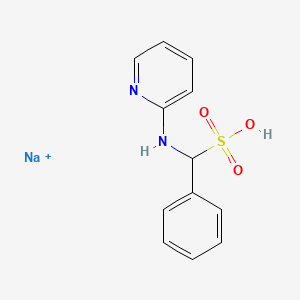


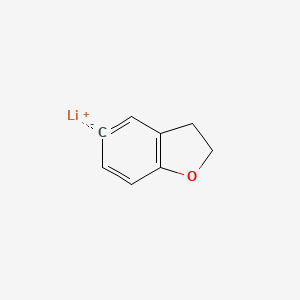
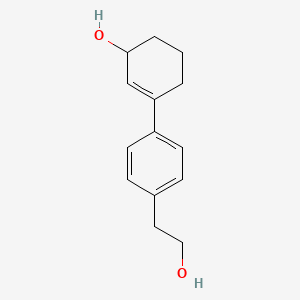
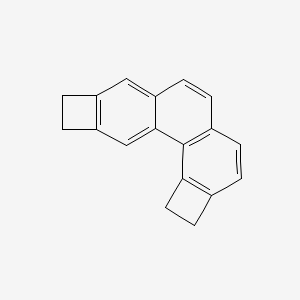
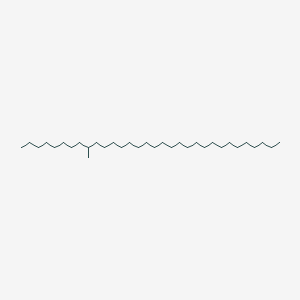

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
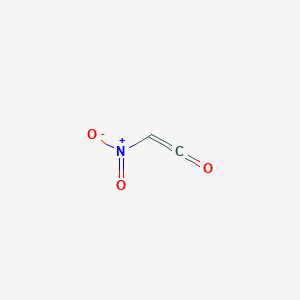
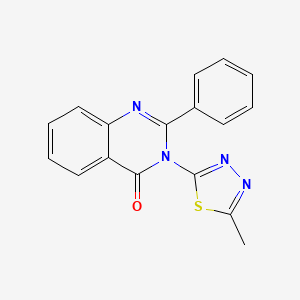
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
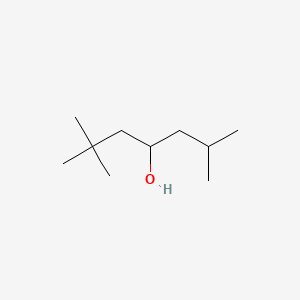
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
